molecular formula C7H9N B163344 3,4,5-Trideuterio-2,6-bis(trideuteriomethyl)pyridine CAS No. 135742-47-1

3,4,5-Trideuterio-2,6-bis(trideuteriomethyl)pyridine

Cat. No. B163344
M. Wt: 116.21 g/mol
InChI Key: OISVCGZHLKNMSJ-XVGWXEQOSA-N
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Patent
US07935699B2

Procedure details

A solution of 2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid (prepared as in PCT WO 2004/052869 A1, Example 1, 214 mg, 0.65 mmol) was dissolved in methylene chloride (10 mL) and N,N-dimethylfomamide (one drop) and cooled to 0° C. To this solution was added dropwise a solution of oxalyl chloride in methylene chloride (2 M solution, 360 μL, 0.71 mmol) which produced gas evolution and it was then stirred at 0° C. for 15 minutes and 1 h at 25° C. After this time, the reaction was concentrated in vacuo to ⅓ of the original volume. In a separate flask, a solution of 1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-ylamine (191 mg, 0.71 mmol), 2,6-lutidine (112 μL, 0.97 mmol) and methylene chloride (10 mL) was cooled to 0° C. in an ice bath. To this solution was added the solution of the prepared acid chloride, diluted with another portion of methylene chloride (2 mL), dropwise. After addition was complete the reaction was then allowed to warm to 25° C. and stirred for 16 hours. After this time the reaction was diluted with water (10 mL) and extracted with methylene chloride (3×10 mL) and then dried over sodium sulfate, filtered and concentrated in vacuo. Purification by AnaLogix Intelliflash system (12 g column, 15% ethyl acetate/hexanes to 45% ethyl acetate/hexanes) produced desired product with some 2,6-lutidine present. This material was then dissolved in methylene chloride (20 mL) and washed with an aqueous 1 N hydrochloric acid solution (10 mL). The aqueous layer was then washed with methylene chloride (2×10 mL), the organic layers combined and dried over sodium sulfate, filtered and concentrated in vacuo to afford 2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-N-[1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-yl]-propionamide (288 mg, 77%) as an off-white foam: [α]31589=−11.7° (c=0.24, methylene chloride); ES-HRMS m/e calcd for C28H44N3O4SSiCl (M+H)+ 582.2583, observed 582.2587; 1H NMR (300 MHz, DMSO-d6) δ ppm 0.51 (q, J=7.8 Hz, 6H, 3×SiCH2), 0.85 (t, J=7.8 Hz, 9H, 3×CH3), 1.02-1.20 (m, 2H, CH2), 1.14 (s, 3 H, CH3), 1.17 (s, 3H, CH3), 1.33-1.81 (m, 8H, 4×CH2), 1.94-2.23 (m, 1H, CH), 3.34 (s, 3H, SO2CH3), 3.89 (s, 2H, NCH2), 3.89-3.97 (m, 1H, ArCH), 6.45 (d, J=2.3 Hz, 1 H, Ar), 7.45 (d, J=2.3 Hz, 1H, Ar), 7.59 (dd, Jo=8.4 Hz, Jm=1.6 Hz, 1H, Ar), 7.70 (d, Jm=1.6 Hz, 1H, Ar), 8.01 (d, Jo=8.4 Hz, 1H, Ar), 10.79 (s, 1H, NH).
Name
2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
360 μL
Type
solvent
Reaction Step Two
Name
1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-ylamine
Quantity
191 mg
Type
reactant
Reaction Step Three
Quantity
112 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C@@H:12]([CH2:25][CH:26]2[CH2:30][CH2:29][CH2:28][CH2:27]2)[C:13](NC2C=CN(CC(O)=O)N=2)=[O:14])[CH:5]=[CH:6][C:7]=1[S:8]([CH3:11])(=[O:10])=[O:9].C(Cl)(=O)C(Cl)=O.[CH3:37][C:38]([O:47][Si](CC)(CC)CC)([CH3:46])[CH2:39][N:40]1[CH:44]=[CH:43][C:42]([NH2:45])=[N:41]1.[N:55]1[C:60]([CH3:61])=[CH:59][CH:58]=[CH:57][C:56]=1[CH3:62]>C(Cl)Cl.O>[Cl:1][C:2]1[CH:3]=[C:4]([C@@H:12]([CH2:25][CH:26]2[CH2:30][CH2:29][CH2:28][CH2:27]2)[C:13]([NH:45][C:42]2[CH:43]=[CH:44][N:40]([CH2:39][C:38]([OH:47])([CH3:37])[CH3:46])[N:41]=2)=[O:14])[CH:5]=[CH:6][C:7]=1[S:8]([CH3:11])(=[O:9])=[O:10].[N:55]1[C:60]([CH3:61])=[CH:59][CH:58]=[CH:57][C:56]=1[CH3:62]

Inputs

Step One
Name
2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid
Quantity
214 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1S(=O)(=O)C)[C@H](C(=O)NC1=NN(C=C1)CC(=O)O)CC1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
360 μL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-ylamine
Quantity
191 mg
Type
reactant
Smiles
CC(CN1N=C(C=C1)N)(C)O[Si](CC)(CC)CC
Name
Quantity
112 μL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was then stirred at 0° C. for 15 minutes and 1 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced gas evolution and it
CONCENTRATION
Type
CONCENTRATION
Details
After this time, the reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by AnaLogix Intelliflash system (12 g column, 15% ethyl acetate/hexanes to 45% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1S(=O)(=O)C)[C@H](C(=O)NC1=NN(C=C1)CC(C)(C)O)CC1CCCC1
Name
Type
product
Smiles
N1=C(C=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07935699B2

Procedure details

A solution of 2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid (prepared as in PCT WO 2004/052869 A1, Example 1, 214 mg, 0.65 mmol) was dissolved in methylene chloride (10 mL) and N,N-dimethylfomamide (one drop) and cooled to 0° C. To this solution was added dropwise a solution of oxalyl chloride in methylene chloride (2 M solution, 360 μL, 0.71 mmol) which produced gas evolution and it was then stirred at 0° C. for 15 minutes and 1 h at 25° C. After this time, the reaction was concentrated in vacuo to ⅓ of the original volume. In a separate flask, a solution of 1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-ylamine (191 mg, 0.71 mmol), 2,6-lutidine (112 μL, 0.97 mmol) and methylene chloride (10 mL) was cooled to 0° C. in an ice bath. To this solution was added the solution of the prepared acid chloride, diluted with another portion of methylene chloride (2 mL), dropwise. After addition was complete the reaction was then allowed to warm to 25° C. and stirred for 16 hours. After this time the reaction was diluted with water (10 mL) and extracted with methylene chloride (3×10 mL) and then dried over sodium sulfate, filtered and concentrated in vacuo. Purification by AnaLogix Intelliflash system (12 g column, 15% ethyl acetate/hexanes to 45% ethyl acetate/hexanes) produced desired product with some 2,6-lutidine present. This material was then dissolved in methylene chloride (20 mL) and washed with an aqueous 1 N hydrochloric acid solution (10 mL). The aqueous layer was then washed with methylene chloride (2×10 mL), the organic layers combined and dried over sodium sulfate, filtered and concentrated in vacuo to afford 2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-N-[1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-yl]-propionamide (288 mg, 77%) as an off-white foam: [α]31589=−11.7° (c=0.24, methylene chloride); ES-HRMS m/e calcd for C28H44N3O4SSiCl (M+H)+ 582.2583, observed 582.2587; 1H NMR (300 MHz, DMSO-d6) δ ppm 0.51 (q, J=7.8 Hz, 6H, 3×SiCH2), 0.85 (t, J=7.8 Hz, 9H, 3×CH3), 1.02-1.20 (m, 2H, CH2), 1.14 (s, 3 H, CH3), 1.17 (s, 3H, CH3), 1.33-1.81 (m, 8H, 4×CH2), 1.94-2.23 (m, 1H, CH), 3.34 (s, 3H, SO2CH3), 3.89 (s, 2H, NCH2), 3.89-3.97 (m, 1H, ArCH), 6.45 (d, J=2.3 Hz, 1 H, Ar), 7.45 (d, J=2.3 Hz, 1H, Ar), 7.59 (dd, Jo=8.4 Hz, Jm=1.6 Hz, 1H, Ar), 7.70 (d, Jm=1.6 Hz, 1H, Ar), 8.01 (d, Jo=8.4 Hz, 1H, Ar), 10.79 (s, 1H, NH).
Name
2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
360 μL
Type
solvent
Reaction Step Two
Name
1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-ylamine
Quantity
191 mg
Type
reactant
Reaction Step Three
Quantity
112 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C@@H:12]([CH2:25][CH:26]2[CH2:30][CH2:29][CH2:28][CH2:27]2)[C:13](NC2C=CN(CC(O)=O)N=2)=[O:14])[CH:5]=[CH:6][C:7]=1[S:8]([CH3:11])(=[O:10])=[O:9].C(Cl)(=O)C(Cl)=O.[CH3:37][C:38]([O:47][Si](CC)(CC)CC)([CH3:46])[CH2:39][N:40]1[CH:44]=[CH:43][C:42]([NH2:45])=[N:41]1.[N:55]1[C:60]([CH3:61])=[CH:59][CH:58]=[CH:57][C:56]=1[CH3:62]>C(Cl)Cl.O>[Cl:1][C:2]1[CH:3]=[C:4]([C@@H:12]([CH2:25][CH:26]2[CH2:30][CH2:29][CH2:28][CH2:27]2)[C:13]([NH:45][C:42]2[CH:43]=[CH:44][N:40]([CH2:39][C:38]([OH:47])([CH3:37])[CH3:46])[N:41]=2)=[O:14])[CH:5]=[CH:6][C:7]=1[S:8]([CH3:11])(=[O:9])=[O:10].[N:55]1[C:60]([CH3:61])=[CH:59][CH:58]=[CH:57][C:56]=1[CH3:62]

Inputs

Step One
Name
2(R)-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl-propionic acid
Quantity
214 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1S(=O)(=O)C)[C@H](C(=O)NC1=NN(C=C1)CC(=O)O)CC1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
360 μL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
1-(2-methyl-2-triethylsilanyloxy-propyl)-1H-pyrazol-3-ylamine
Quantity
191 mg
Type
reactant
Smiles
CC(CN1N=C(C=C1)N)(C)O[Si](CC)(CC)CC
Name
Quantity
112 μL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was then stirred at 0° C. for 15 minutes and 1 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced gas evolution and it
CONCENTRATION
Type
CONCENTRATION
Details
After this time, the reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by AnaLogix Intelliflash system (12 g column, 15% ethyl acetate/hexanes to 45% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1S(=O)(=O)C)[C@H](C(=O)NC1=NN(C=C1)CC(C)(C)O)CC1CCCC1
Name
Type
product
Smiles
N1=C(C=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.